
2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a bromophenyl group attached to a chromenone core, which is further substituted with hydroxyl groups at positions 5 and 7. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves the condensation of 3-bromobenzaldehyde with resorcinol in the presence of a suitable catalyst, such as piperidine, under reflux conditions. This reaction forms the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of a base, such as potassium hydroxide, to form the chromenone core.
Hydroxylation: Finally, the chromenone core is hydroxylated at positions 5 and 7 using a suitable oxidizing agent, such as hydrogen peroxide, to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also utilize continuous flow reactors for improved efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
- 2-(3-Bromophenyl)-5-hydroxy-4H-chromen-4-one
- 2-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one
- 2-(4-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one
Uniqueness: 2-(3-Bromophenyl)-5,7-dihydroxy-4H-chromen-4-one is unique due to the specific positioning of the bromophenyl group and hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity. The presence of both hydroxyl groups at positions 5 and 7 enhances its antioxidant properties compared to similar compounds with fewer hydroxyl groups.
Properties
Molecular Formula |
C15H9BrO4 |
|---|---|
Molecular Weight |
333.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChI Key |
LQUWHSYVFIZOEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



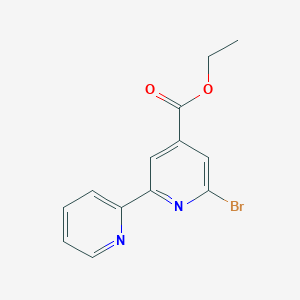
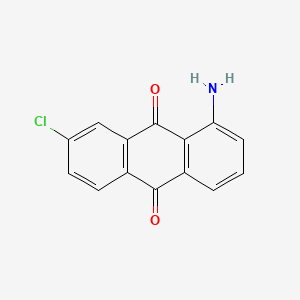
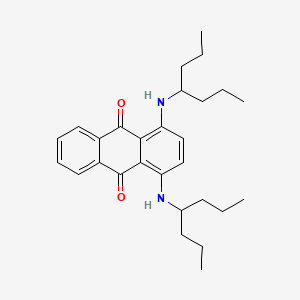
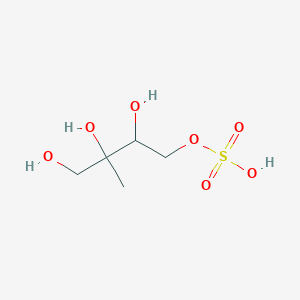




![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)

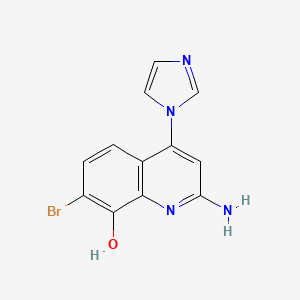
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

